molecular formula C9H7BrClFO B1444442 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone CAS No. 395639-63-1

1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone

Cat. No. B1444442
M. Wt: 265.5 g/mol
InChI Key: WOTJEJVXXNFKHT-UHFFFAOYSA-N
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Patent
US08592426B2

Procedure details

To a mixture of AlCl3 (37.5 g, 282.48 mmol) and NaCl (11 g, 188.32 mmol) was added 1-(4-bromo-2-fluoro-phenyl)-3-chloro-propan-1-one (5 g, 18.83 mmol) at 130° C. The reaction temperature was slowly increased to 180° C. and kept for 1 hour. It was cooled, the mixture was poured into ice and extracted twice with ethyl acetate (2×100 ml). The combined ethyl acetate phases were dried over Na2SO4 and evaporated to get the crude product which was purified by column chromatography (silica gel, 5-10% ethyl acetate/hexane) to give 2.4 g (55%) of the title compound as brown solid. MS: 229.2 (MH+, 1Br).
Name
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[Cl-].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:18])[CH2:15][CH2:16]Cl)=[C:10]([F:19])[CH:9]=1>>[Br:7][C:8]1[CH:13]=[C:12]2[C:11](=[C:10]([F:19])[CH:9]=1)[C:14](=[O:18])[CH2:15][CH2:16]2 |f:0.1.2.3,4.5|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
11 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(CCCl)=O)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
ADDITION
Type
ADDITION
Details
the mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 5-10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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